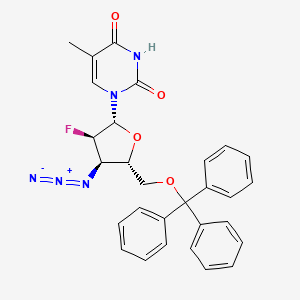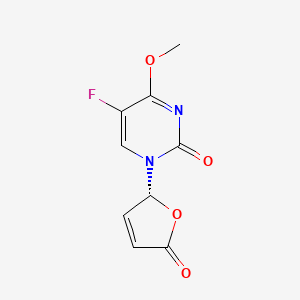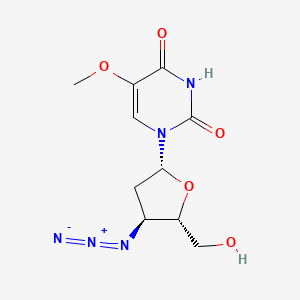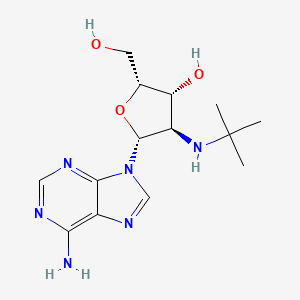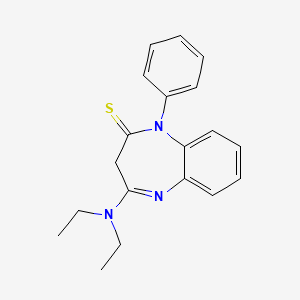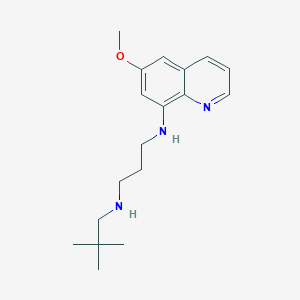
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring substituted with a methoxy group at the 6th position and a neopentyl group attached to a 1,3-propanediamine chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine typically involves multiple steps, starting with the preparation of the quinoline ring. One common method involves the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline is then methoxylated at the 6th position using methanol and a suitable catalyst.
The next step involves the introduction of the neopentyl group. This can be achieved through a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with neopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the 1,3-propanediamine chain is introduced through a nucleophilic substitution reaction, where the neopentylated quinoline is reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The neopentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: 6-Hydroxy-8-quinolinyl derivative.
Reduction: Tetrahydroquinoline derivative.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
科学研究应用
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored as a potential therapeutic agent for treating diseases such as malaria and cancer, owing to its ability to inhibit specific enzymes.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine involves its interaction with specific molecular targets. In biological systems, the compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and repair. The methoxy and neopentyl groups enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-methyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-ethyl-1,3-propanediamine
- N(1)-(6-Methoxy-8-quinolinyl)-N(3)-propyl-1,3-propanediamine
Uniqueness
N(1)-(6-Methoxy-8-quinolinyl)-N(3)-neopentyl-1,3-propanediamine is unique due to the presence of the neopentyl group, which imparts steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
属性
CAS 编号 |
6633-09-6 |
|---|---|
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC 名称 |
N-(2,2-dimethylpropyl)-N'-(6-methoxyquinolin-8-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H27N3O/c1-18(2,3)13-19-8-6-10-20-16-12-15(22-4)11-14-7-5-9-21-17(14)16/h5,7,9,11-12,19-20H,6,8,10,13H2,1-4H3 |
InChI 键 |
AMHNREKQEZWOAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CNCCCNC1=C2C(=CC(=C1)OC)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


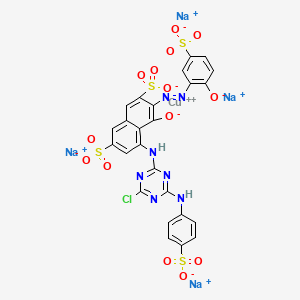
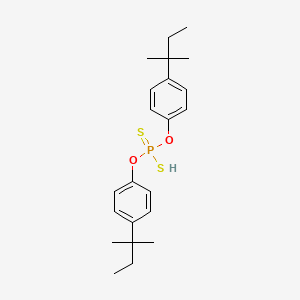
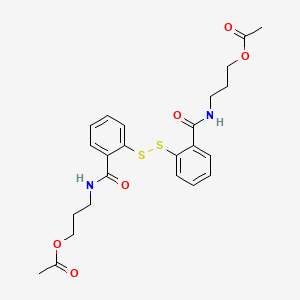
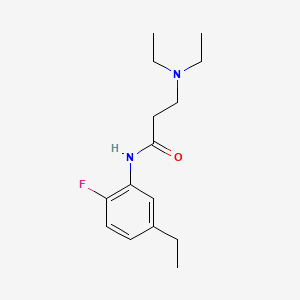
![3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B12799872.png)
![(1S,14S)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12799879.png)
